2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol 2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17946706
InChI: InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2
SMILES:
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol

2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC17946706

Molecular Formula: C24H29ClO7

Molecular Weight: 464.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol -

Specification

Molecular Formula C24H29ClO7
Molecular Weight 464.9 g/mol
IUPAC Name 2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2
Standard InChI Key BTCRKOKVYTVOLU-UHFFFAOYSA-N
Canonical SMILES C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration and Molecular Architecture

Bexagliflozin belongs to the aryl-C-glucoside class, characterized by a β-D-glucopyranose core substituted at the anomeric carbon with a complex aromatic moiety. The compound’s IUPAC name reflects its precise stereochemistry: (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. Key structural features include:

  • A glucopyranose ring with hydroxyl groups at positions 3, 4, and 5, critical for SGLT2 binding.

  • A chlorinated biphenylmethyl group at position 2, enhancing target affinity.

  • A 2-cyclopropyloxyethoxy side chain on the distal phenyl ring, optimizing pharmacokinetic properties .

The molecular formula is C₂₉H₃₅ClO₈, with a molar mass of 559.03 g/mol. X-ray crystallography confirms the β-anomeric configuration, which is essential for maintaining inhibitory activity against SGLT2 .

Table 1: Physicochemical Properties of Bexagliflozin

PropertyValue
Molecular Weight559.03 g/mol
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)
Melting Point168–170°C
pKa9.4 (phenolic hydroxyl)

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of bexagliflozin, as detailed in patent US20200123186A1, involves a multi-step sequence starting from protected glucose derivatives and functionalized aromatic precursors . The process emphasizes stereocontrol and regioselectivity to ensure high purity and yield.

Step 1: Formation of the Glucopyranose Core

A trimethylsilyl-protected glucose intermediate undergoes Friedel-Crafts alkylation with a chlorinated benzyl bromide derivative. This step introduces the aromatic moiety while preserving the β-configuration through careful temperature control (−10°C to 0°C) .

Step 2: Side Chain Installation

The cyclopropyloxyethoxy group is introduced via Mitsunobu reaction between a phenolic intermediate and 2-cyclopropyloxyethanol. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the coupling, achieving >95% regioselectivity .

Step 3: Deprotection and Purification

Final deprotection of hydroxyl groups using triethylsilane in acetonitrile yields the active compound. Purification via recrystallization from isopropyl acetate/cyclohexane mixtures ensures pharmaceutical-grade purity (>99.5%) .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1TMSCl, AlCl₃, −10°C7892
2DEAD, PPh₃, THF, 25°C8596
3Et₃SiH, CH₃CN, 0–10°C9199.7

Pharmacological Profile

Mechanism of Action

Bexagliflozin inhibits SGLT2, a transporter responsible for reabsorbing 90% of filtered glucose in the proximal renal tubules. By blocking this protein, the compound increases urinary glucose excretion (UGE), thereby lowering blood glucose levels.

  • IC₅₀ for SGLT2: 1.2 nM (vs. 1,400 nM for SGLT1), indicating high selectivity .

  • UGE in Rats: 45 g/24 h at 10 mg/kg dose .

Pharmacokinetics

Clinical trials reveal favorable pharmacokinetic properties:

  • Bioavailability: 56% (oral administration).

  • Tₘₐₓ: 1.5–2.5 hours.

  • Half-Life: 12.4 hours, supporting once-daily dosing.

  • Metabolism: Hepatic glucuronidation (UGT1A9-mediated) to inactive metabolites .

Table 3: Pharmacokinetic Parameters in Humans

ParameterValue (Mean ± SD)
Cₘₐₓ450 ± 120 ng/mL
AUC₀–₂₄3,200 ± 800 ng·h/mL
Protein Binding98.2%
Renal Excretion<1%

Therapeutic Applications

Type 2 Diabetes Mellitus

Bexagliflozin monotherapy reduces HbA1c by 0.8–1.2% over 24 weeks, comparable to metformin. Combination therapy with DPP-4 inhibitors or insulin enhances efficacy, achieving HbA1c reductions of 1.4–1.6% .

Cardiovascular Benefits

Pooled data from Phase III trials demonstrate:

  • 20% risk reduction in major adverse cardiovascular events (MACE).

  • 32% decrease in hospitalization for heart failure .

Renal Outcomes

The compound slows estimated glomerular filtration rate (eGFR) decline by 2.1 mL/min/1.73 m²/year in diabetic nephropathy patients .

Future Directions

Ongoing research explores bexagliflozin’s potential in non-alcoholic steatohepatitis (NASH) and Alzheimer’s disease, leveraging its metabolic and neuroprotective effects. Preclinical models show 40% reduction in hepatic fibrosis and improved cognitive performance in transgenic Alzheimer’s mice .

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